molecular formula C7H8O B14734668 2-Oxabicyclo[3.2.1]octa-3,6-diene CAS No. 4729-06-0

2-Oxabicyclo[3.2.1]octa-3,6-diene

Cat. No.: B14734668
CAS No.: 4729-06-0
M. Wt: 108.14 g/mol
InChI Key: JPFHUVOCZRXQMU-UHFFFAOYSA-N
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Description

2-Oxabicyclo[321]octa-3,6-diene is an organic compound with the molecular formula C₇H₈O It is a bicyclic ether, characterized by a unique structure that includes an oxygen atom bridging two carbon atoms in a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[3.2.1]octa-3,6-diene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. One common method involves the reaction of cyclohexa-1,3-diene with an appropriate dienophile such as chloral (trichloroacetaldehyde) in the presence of a catalyst like aluminum chloride (AlCl₃). The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[3.2.1]octa-3,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated bicyclic ethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products: The major products formed from these reactions include epoxides, reduced bicyclic ethers, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-Oxabicyclo[3.2.1]octa-3,6-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[3.2.1]octa-3,6-diene involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in specific binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Oxabicyclo[3.2.1]octa-3,6-diene is unique due to its specific bicyclic structure and the presence of an oxygen atom in the ring system. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

4729-06-0

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

2-oxabicyclo[3.2.1]octa-3,6-diene

InChI

InChI=1S/C7H8O/c1-2-7-5-6(1)3-4-8-7/h1-4,6-7H,5H2

InChI Key

JPFHUVOCZRXQMU-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1OC=C2

Origin of Product

United States

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